molecular formula C21H34N2O3S B2543820 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034239-88-6

2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2543820
CAS No.: 2034239-88-6
M. Wt: 394.57
InChI Key: AUBIQAAKZQBPOP-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H34N2O3S and its molecular weight is 394.57. The purity is usually 95%.
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Scientific Research Applications

Toxicity and Exposure Analysis

  • Toxic Encephalopathy and Methemoglobinemia : A case study reported the inhalation of a compound related to the chemical structure of interest, leading to severe health outcomes including toxic encephalopathy and methemoglobinemia, highlighting the compound's toxic potential upon exposure. The patient showed improvement after treatment, indicating the need for caution in its industrial application (Tao et al., 2022).

Metabolism and Disposition in Humans

  • Metabolism of L-735,524 : Research on L-735,524, which shares a component of the chemical structure, explored its metabolism in humans. The study detailed the identification and characterization of several metabolites, providing insights into the biotransformation pathways of similar compounds (Balani et al., 1995).

Environmental Exposure and Health Risks

  • Environmental Exposure to Volatile Organic Compounds : A study assessing exposure to volatile organic compounds, including similar chemical structures, among workers in Mexico City, used personal monitors and blood concentrations to highlight the risk associated with environmental exposure (Romieu et al., 1999).

Pharmacological Effects

  • Anticoagulant Effects in Hemodialysis : Research on MD 805, a compound with a related structure, evaluated its effects as an anticoagulant during hemodialysis compared to heparin. The findings suggest it exhibits stable antithrombin effects without significant side effects, offering a potential application in anticoagulation therapy (Matsuo et al., 1986).

Carcinogenicity and Mutagenicity

  • Exposure to Heterocyclic Amines : A comprehensive study on the exposure to mutagenic and carcinogenic heterocyclic amines, which are structurally related, discussed their presence in cooked foods and their potential role in human cancer initiation. The research provides a quantitative analysis of these compounds in the diet and their metabolites in human urine, underlining the continuous exposure risk (Wakabayashi et al., 1993).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, while the effects of the piperidine and tetrahydro-2H-pyran rings would depend on their interactions with the target .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug development .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3S/c1-15-13-16(2)18(4)21(17(15)3)27(24,25)22-14-19-5-9-23(10-6-19)20-7-11-26-12-8-20/h13,19-20,22H,5-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBIQAAKZQBPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.